molecular formula C17H21NO5 B13970408 (2E,4E,6R,7R)-ethyl7-hydroxy-4,6-dimethyl-7-(4-nitrophenyl)hepta-2,4-dienoate

(2E,4E,6R,7R)-ethyl7-hydroxy-4,6-dimethyl-7-(4-nitrophenyl)hepta-2,4-dienoate

Cat. No.: B13970408
M. Wt: 319.4 g/mol
InChI Key: NFMRRTZTPZDZKI-ULHFLZQOSA-N
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Description

(2E,4E,6R,7R)-ethyl7-hydroxy-4,6-dimethyl-7-(4-nitrophenyl)hepta-2,4-dienoate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a hepta-2,4-dienoate backbone with multiple functional groups, including a hydroxy group, a nitrophenyl group, and ethyl and methyl substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E,4E,6R,7R)-ethyl7-hydroxy-4,6-dimethyl-7-(4-nitrophenyl)hepta-2,4-dienoate typically involves multi-step organic reactions. One common method includes the aldol condensation of appropriate aldehydes and ketones, followed by esterification and nitration reactions. The reaction conditions often require the use of strong bases, such as sodium hydroxide, and acidic catalysts, like sulfuric acid, to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. Purification steps, such as recrystallization and chromatography, are essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2E,4E,6R,7R)-ethyl7-hydroxy-4,6-dimethyl-7-(4-nitrophenyl)hepta-2,4-dienoate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The ethyl and methyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as halides or amines under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

(2E,4E,6R,7R)-ethyl7-hydroxy-4,6-dimethyl-7-(4-nitrophenyl)hepta-2,4-dienoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2E,4E,6R,7R)-ethyl7-hydroxy-4,6-dimethyl-7-(4-nitrophenyl)hepta-2,4-dienoate involves its interaction with specific molecular targets and pathways. The hydroxy and nitrophenyl groups play crucial roles in binding to enzymes or receptors, modulating their activity. The compound’s structural features enable it to participate in various biochemical processes, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • (2E,4E,6R,7R)-ethyl7-hydroxy-4,6-dimethyl-7-(4-aminophenyl)hepta-2,4-dienoate
  • (2E,4E,6R,7R)-ethyl7-hydroxy-4,6-dimethyl-7-(4-methoxyphenyl)hepta-2,4-dienoate

Uniqueness

Compared to similar compounds, (2E,4E,6R,7R)-ethyl7-hydroxy-4,6-dimethyl-7-(4-nitrophenyl)hepta-2,4-dienoate is unique due to the presence of the nitrophenyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for specific applications where these properties are desired.

Properties

Molecular Formula

C17H21NO5

Molecular Weight

319.4 g/mol

IUPAC Name

ethyl (2E,4E,6R,7R)-7-hydroxy-4,6-dimethyl-7-(4-nitrophenyl)hepta-2,4-dienoate

InChI

InChI=1S/C17H21NO5/c1-4-23-16(19)10-5-12(2)11-13(3)17(20)14-6-8-15(9-7-14)18(21)22/h5-11,13,17,20H,4H2,1-3H3/b10-5+,12-11+/t13-,17-/m1/s1

InChI Key

NFMRRTZTPZDZKI-ULHFLZQOSA-N

Isomeric SMILES

CCOC(=O)/C=C/C(=C/[C@@H](C)[C@H](C1=CC=C(C=C1)[N+](=O)[O-])O)/C

Canonical SMILES

CCOC(=O)C=CC(=CC(C)C(C1=CC=C(C=C1)[N+](=O)[O-])O)C

Origin of Product

United States

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